

# The Discovery and Development of LY3007113: A p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) that was developed by Eli Lilly and Company. The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and plays a significant role in inflammation, cell proliferation, and survival.[1][2] Upregulation of the p38 MAPK pathway is implicated in the pathogenesis of various diseases, including cancer, where it can promote a pro-inflammatory tumor microenvironment and contribute to tumor growth and survival.[2][3] LY3007113 was investigated for its potential as an anti-cancer agent due to its ability to modulate these processes.[2][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of LY3007113.

#### **Mechanism of Action**

**LY3007113** functions as a potent inhibitor of p38 MAPK. The p38 MAPK family comprises four isoforms:  $\alpha$  (alpha),  $\beta$  (beta),  $\gamma$  (gamma), and  $\delta$  (delta).[3] By binding to the ATP-binding pocket of p38 MAPK, **LY3007113** prevents the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[4] The inhibition of MAPKAP-K2 phosphorylation serves as a key biomarker for the biological activity of **LY3007113**.[4] Downstream effects of this inhibition include the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 (IL-1), and interleukin-6 (IL-6), and the potential induction of apoptosis in tumor cells.[1]



# **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: p38 MAPK signaling pathway and the inhibitory action of LY3007113.



# **Preclinical Development**

The preclinical evaluation of **LY3007113** demonstrated its potential as an inhibitor of the p38 MAPK pathway and provided the rationale for its clinical investigation.

#### In Vitro Studies

In cell-based assays, **LY3007113** effectively inhibited the phosphorylation of MAPKAP-K2 in HeLa cells, confirming its intracellular activity.[4] The compound was also shown to have anti-proliferative effects in various cancer cell lines, including human glioblastoma (U87MG).[4][5]

#### In Vivo Studies

In animal models, orally administered **LY3007113** demonstrated the ability to inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood and in human glioblastoma tumors (U87MG) implanted in mice.[4] Furthermore, **LY3007113** exhibited anti-tumor activity as a single agent in xenograft models of human ovarian and kidney cancers, as well as leukemia.[4]

# Clinical Development: Phase 1 Trial

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **LY3007113** in patients with advanced cancer.[4]

#### **Study Design**

The study consisted of a dose-escalation phase (Part A) and a dose-confirmation phase (Part B). In Part A, **LY3007113** was administered orally at doses ranging from 20 mg to 200 mg every 12 hours (Q12H) in 28-day cycles.[4] The maximum tolerated dose (MTD) was determined to be 30 mg Q12H, which was the dose used in Part B.[4]

# **Experimental Workflow: Phase 1 Clinical Trial**





Click to download full resolution via product page

Caption: Workflow of the Phase 1 clinical trial of **LY3007113**.

#### **Pharmacokinetics**

Following oral administration, **LY3007113** was absorbed with a median time to maximum plasma concentration (tmax) of approximately 2 hours.[4] The geometric mean terminal half-life (t1/2) was approximately 10 hours.[4] The accumulation ratio after repeated dosing was approximately 1.8.[4] Plasma exposure (Cmax and AUC) of **LY3007113** increased in an approximately dose-proportional manner.[4]

Table 1: Pharmacokinetic Parameters of LY3007113 (30 mg Q12H)



| Parameter                   | Value  |
|-----------------------------|--------|
| Median Tmax (hours)         | ~2[4]  |
| Geometric Mean T1/2 (hours) | ~10[4] |

| Accumulation Ratio | ~1.8[4] |

### **Pharmacodynamics**

The pharmacodynamic effect of **LY3007113** was assessed by measuring the inhibition of MAPKAP-K2 phosphorylation in peripheral blood mononuclear cells (PBMCs).[4] However, the study found that the biologically effective dose (BED), defined as at least 80% maximal inhibition of p-MAPKAP-K2 and at least 60% sustained inhibition for up to 6 hours, was not achieved.[4]

#### **Safety and Tolerability**

The most frequently reported treatment-related adverse events (>10% of patients) were tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[4] Dose-limiting toxicities (DLTs) observed at the 40 mg Q12H dose level included upper gastrointestinal hemorrhage and increased hepatic enzymes.[4]

Table 2: Common Treatment-Related Adverse Events (>10%)

| Adverse Event                             |
|-------------------------------------------|
| Tremor[4]                                 |
| Rash[4]                                   |
| Stomatitis[4]                             |
| Increased blood creatine phosphokinase[4] |

| Fatigue[4] |

# **Clinical Efficacy**



The best overall response observed in the dose-confirmation part of the study (Part B) was stable disease in 3 out of 27 patients.[4]

#### **Conclusion and Future Directions**

The Phase 1 study of **LY3007113** established a recommended Phase 2 dose of 30 mg Q12H. [4] However, due to the inability to achieve the predefined biologically effective dose at the maximum tolerated dose and the observed toxicities, further clinical development of **LY3007113** was not pursued.[4] This outcome highlights the challenges in developing p38 MAPK inhibitors for oncology, where achieving a therapeutic window between target engagement and off-target toxicities is critical.

# Experimental Protocols Pharmacodynamic Assay: Inhibition of MAPKAP-K2 Phosphorylation in PBMCs

Objective: To measure the intracellular inhibition of p38 MAPK signaling by LY3007113.

#### Methodology:

- Collect peripheral blood samples from patients at various time points before and after LY3007113 administration.
- Isolate peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation.
- Stimulate the isolated PBMCs ex vivo with 20 μg/mL of anisomycin for 20 minutes to induce p38 MAPK activation.[4]
- Fix and permeabilize the cells to allow for intracellular antibody staining.
- Stain the cells with a fluorescently labeled antibody specific for phosphorylated MAPKAP-K2 (p-MAPKAP-K2).
- Analyze the levels of intracellular p-MAPKAP-K2 using flow cytometry.



• Calculate the percentage of inhibition of p-MAPKAP-K2 phosphorylation at each post-dose time point relative to the pre-dose baseline.[4]

#### **Preclinical In Vivo Xenograft Study (General Protocol)**

Objective: To evaluate the anti-tumor efficacy of LY3007113 in a mouse xenograft model.

#### Methodology:

- Culture a human cancer cell line of interest (e.g., U87MG glioblastoma) under standard sterile conditions.[4]
- Harvest the cells and resuspend them in an appropriate medium, such as a mixture of media and Matrigel.
- Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Monitor the mice for tumor growth. Once the tumors reach a predetermined size, randomize
  the animals into treatment and control groups.
- Administer LY3007113 orally to the treatment group at a specified dose and schedule. The
  control group receives the vehicle.
- Measure tumor volume and body weight of the mice regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer [ouci.dntb.gov.ua]
- 2. Facebook [cancer.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of LY3007113: A p38 MAPK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194441#discovery-and-development-of-ly3007113]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com